Stiripentol is a novel anticonvulsant drug, structurally distinct from other existing antiepileptics []. Its primary role in scientific research stems from its anticonvulsant properties and its ability to modulate γ‐aminobutyric acid (GABA)ergic neurotransmission [, ]. Stiripentol has been studied in various experimental models of epilepsy and has shown efficacy in controlling seizures, particularly in severe myoclonic epilepsy of infancy, also known as Dravet Syndrome [, ].
Stiripentol can be synthesized by reacting a 3,4-(methylenedioxy) benzaldehyde with a Grignard reagent derived from 4-bromo-2-methyl-2-butene. This reaction yields a tertiary alcohol, which is subsequently dehydrated to form Stiripentol []. Specific details regarding reaction conditions, solvents, and purification methods are not provided in the analyzed papers.
Stiripentol is known to be metabolized in the liver primarily through glucuronidation and opening of the methylenedioxy ring []. It inhibits cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, leading to significant drug-drug interactions [, ]. This inhibition can affect the metabolism of other drugs, leading to increased plasma concentrations and requiring dose adjustments [, ].
Stiripentol exerts its anticonvulsant activity through multiple mechanisms. Primarily, it acts as a positive allosteric modulator of GABAA receptors, enhancing GABAergic neurotransmission []. It exhibits subunit selectivity, with greater efficacy at GABAA receptors containing the α3 subunit, which is highly expressed in the immature brain []. This subunit selectivity may explain its effectiveness in childhood-onset epilepsies like Dravet Syndrome [].
In addition to its direct effects on GABAA receptors, Stiripentol also exhibits neuroprotective activity, possibly by blocking voltage-dependent calcium and sodium channels []. It has been shown to protect neuronal–astroglial cultures from oxygen–glucose deprivation and glutamate toxicity, suggesting a role in mitigating neuronal damage [].
Stiripentol is a white crystalline powder with a melting point between 60°C and 63°C []. It exhibits low solubility in water and aqueous fluids, limiting its bioavailability and dispersion in plasma []. Detailed information about its other physical and chemical properties, such as partition coefficient, vapor pressure, and stability, is not explicitly discussed in the analyzed papers.
Stiripentol's primary application in scientific research is as an anticonvulsant agent, particularly for the treatment of Dravet Syndrome [, ]. Its efficacy in controlling seizures, particularly clonic and tonic-clonic seizures, has been demonstrated in both randomized controlled trials and observational studies [, , , ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: